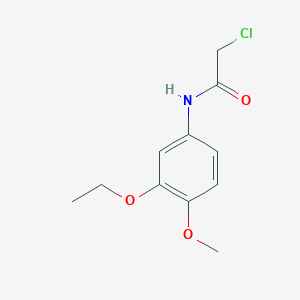![molecular formula C11H13ClN2O3 B7557906 3-[2-[(2-Chloroacetyl)amino]phenoxy]propanamide](/img/structure/B7557906.png)
3-[2-[(2-Chloroacetyl)amino]phenoxy]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[2-[(2-Chloroacetyl)amino]phenoxy]propanamide, also known as CP94, is a chemical compound that has attracted significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 3-[2-[(2-Chloroacetyl)amino]phenoxy]propanamide is complex and involves multiple pathways. One of the main mechanisms of action is the modulation of GABA receptors, which are involved in the regulation of neuronal activity. 3-[2-[(2-Chloroacetyl)amino]phenoxy]propanamide has been shown to enhance the activity of GABA receptors, leading to increased inhibition of neuronal activity. In addition, 3-[2-[(2-Chloroacetyl)amino]phenoxy]propanamide has been shown to inhibit the activity of enzymes involved in the production of inflammatory cytokines, leading to reduced inflammation.
Biochemical and Physiological Effects
3-[2-[(2-Chloroacetyl)amino]phenoxy]propanamide has a range of biochemical and physiological effects, depending on the specific application and dosage. In neuroscience, 3-[2-[(2-Chloroacetyl)amino]phenoxy]propanamide has been shown to induce sedation, reduce anxiety, and inhibit seizure activity. In immunology, 3-[2-[(2-Chloroacetyl)amino]phenoxy]propanamide has been shown to reduce inflammation and inhibit the production of inflammatory cytokines. In cancer research, 3-[2-[(2-Chloroacetyl)amino]phenoxy]propanamide has been shown to induce apoptosis in cancer cells, leading to reduced tumor growth.
Avantages Et Limitations Des Expériences En Laboratoire
3-[2-[(2-Chloroacetyl)amino]phenoxy]propanamide has several advantages for lab experiments, including its high potency and selectivity for specific receptors and enzymes. However, 3-[2-[(2-Chloroacetyl)amino]phenoxy]propanamide also has limitations, including its potential toxicity and side effects, which need to be carefully monitored and controlled in lab experiments.
Orientations Futures
There are several future directions for research on 3-[2-[(2-Chloroacetyl)amino]phenoxy]propanamide, including the development of more selective and potent analogs, the investigation of its potential applications in other fields, such as cardiovascular disease and diabetes, and the optimization of its synthesis method to improve yield and purity. Additionally, further research is needed to fully understand the mechanism of action of 3-[2-[(2-Chloroacetyl)amino]phenoxy]propanamide and its potential side effects in different applications.
Méthodes De Synthèse
3-[2-[(2-Chloroacetyl)amino]phenoxy]propanamide can be synthesized through a series of chemical reactions, starting with the reaction of 2-aminophenol with chloroacetyl chloride to form 2-(2-chloroacetyl)amino phenol. This intermediate is then reacted with 3-chloropropanoyl chloride to form 3-[2-[(2-Chloroacetyl)amino]phenoxy]propanamide. The synthesis process can be optimized to improve the yield and purity of the final product.
Applications De Recherche Scientifique
3-[2-[(2-Chloroacetyl)amino]phenoxy]propanamide has been extensively studied for its potential applications in various fields, including neuroscience, immunology, and cancer research. In neuroscience, 3-[2-[(2-Chloroacetyl)amino]phenoxy]propanamide has been shown to modulate the activity of GABA receptors, which are involved in the regulation of anxiety, sleep, and seizure activity. In immunology, 3-[2-[(2-Chloroacetyl)amino]phenoxy]propanamide has been shown to inhibit the production of inflammatory cytokines, which are involved in the immune response to infection and injury. In cancer research, 3-[2-[(2-Chloroacetyl)amino]phenoxy]propanamide has been shown to induce apoptosis (programmed cell death) in cancer cells, suggesting its potential as an anti-cancer agent.
Propriétés
IUPAC Name |
3-[2-[(2-chloroacetyl)amino]phenoxy]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O3/c12-7-11(16)14-8-3-1-2-4-9(8)17-6-5-10(13)15/h1-4H,5-7H2,(H2,13,15)(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YITOEWGMZGJWBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CCl)OCCC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-[(2-Chloroacetyl)amino]phenoxy]propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(5-methylfuran-2-yl)methyl]-1-pyrimidin-2-ylpiperidin-3-amine](/img/structure/B7557823.png)
![2-chloro-N-[3-chloro-2-(1,2,4-triazol-1-yl)phenyl]acetamide](/img/structure/B7557829.png)

![N-[3-(sulfamoylamino)phenyl]prop-2-enamide](/img/structure/B7557843.png)
![2-chloro-N-[4-(methylcarbamoylamino)phenyl]acetamide](/img/structure/B7557844.png)

![2-chloro-N-[3-(1H-pyrazol-5-yl)phenyl]acetamide](/img/structure/B7557858.png)
![N-methyl-2-[4-(pyridin-4-ylmethylamino)phenyl]acetamide](/img/structure/B7557864.png)
![2-chloro-N-[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]acetamide](/img/structure/B7557871.png)
![Methyl 4-chloro-3-[4-(furan-2-yl)butan-2-ylamino]benzoate](/img/structure/B7557891.png)
![4-[(2-chloroacetyl)amino]-N-ethylbenzamide](/img/structure/B7557897.png)
![[3-(Thiophen-3-ylmethylamino)phenyl]methanol](/img/structure/B7557899.png)

![[2-[(2-Methylpyrazol-3-yl)methylamino]phenyl]methanol](/img/structure/B7557931.png)